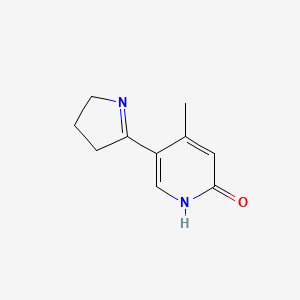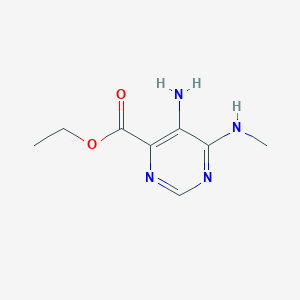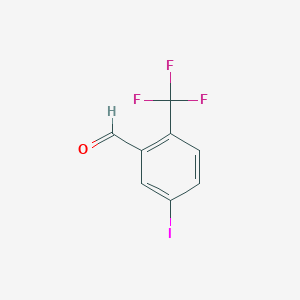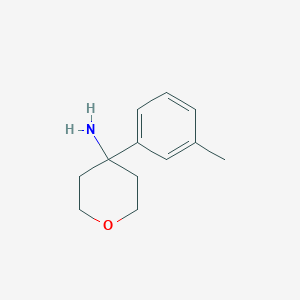
2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid: is an organic compound with the molecular formula C8H6F2O3. It is characterized by the presence of two fluorine atoms and a hydroxyphenyl group attached to an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the oxidative decarboxylation of a precursor compound using persulfate, which forms a difluorobenzyl radical stabilized by the benzene and fluorine groups . This radical then undergoes further reactions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidative decarboxylation reactions under controlled conditions to ensure high yield and purity. The use of specialized equipment and reagents is essential to manage the reactivity of fluorine-containing intermediates and to optimize the reaction conditions.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.
科学的研究の応用
2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-2-phenylacetic acid
- 2,3-Difluorophenylacetic acid
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
Uniqueness
2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid is unique due to the presence of both fluorine atoms and a hydroxyphenyl group, which confer distinct chemical properties. The hydroxy group enhances its ability to form hydrogen bonds, while the fluorine atoms increase its stability and reactivity compared to similar compounds .
特性
IUPAC Name |
2,2-difluoro-2-(3-hydroxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10,7(12)13)5-2-1-3-6(11)4-5/h1-4,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMIZKBBSYJCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B11818775.png)
![2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B11818778.png)


![3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B11818804.png)

![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)
![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)

![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
